8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring, a purine core, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(diphenylmethyl)piperazine with appropriate alkylating agents to introduce the desired substituents . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as potassium ferricyanide for oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium ferricyanide to form quinones.
Reduction: Can be reduced using common reducing agents.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions include various quinones and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: Used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as acetylcholinesterase. It acts as an inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
1,4-Dimethylpiperazine: A simpler piperazine derivative with different pharmacological properties.
Uniqueness
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its complex structure, which combines a purine core with a piperazine ring and multiple substituents. This structural complexity contributes to its specific biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C33H36N6O2 |
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Molecular Weight |
548.7 g/mol |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C33H36N6O2/c1-24-14-16-25(17-15-24)22-39-28(34-31-30(39)32(40)36(3)33(41)35(31)2)23-37-18-20-38(21-19-37)29(26-10-6-4-7-11-26)27-12-8-5-9-13-27/h4-17,29H,18-23H2,1-3H3 |
InChI Key |
HLDMUPSRUFJEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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